In Vivo Curative Efficacy in T. brucei brucei Mouse Model: N-Butyl-3,4-dihydroxybenzamide + Glycerol vs. All Other TAO-Targeting Combinations
N-Butyl-3,4-dihydroxybenzamide, when co-administered with glycerol, achieved a cure rate of 17 out of 19 mice (89.5%) with established T. brucei brucei infections at a regimen of 450 mg/kg (compound, intraperitoneal) plus 15 g/kg (glycerol, oral) given hourly in three divided doses. This combination was explicitly reported to be more active in vivo than any other combination designed to simultaneously block the trypanosome respiratory electron transport system and anaerobic glycolytic pathways [1]. By contrast, no other N-n-alkyl-3,4-dihydroxybenzamide (methyl, ethyl, propyl, decyl, or dodecyl congeners) has been reported to achieve curative outcomes in this model; only the N-butyl analog was selected for and succeeded in in vivo evaluation [1].
| Evidence Dimension | In vivo curative efficacy in T. brucei brucei mouse model (cure rate; combination therapy with glycerol) |
|---|---|
| Target Compound Data | 17/19 mice cured (89.5%); regimen: 450 mg/kg N-n-butyl-3,4-dihydroxybenzamide (i.p.) + 15 g/kg glycerol (p.o.), 3 divided doses hourly |
| Comparator Or Baseline | All other N-n-alkyl-3,4-dihydroxybenzamides (methyl, ethyl, propyl, decyl, dodecyl): no curative in vivo data reported; other TAO-targeting combinations: inferior in vivo activity |
| Quantified Difference | Only compound in N-alkyl benzamide series with demonstrated in vivo curative outcome; declared more active than any other combination targeting both pathways simultaneously |
| Conditions | In vivo: T. brucei brucei-infected mice, combination therapy with glycerol, intraperitoneal (compound) and oral (glycerol) administration |
Why This Matters
For procurement decisions in anti-trypanosomal drug discovery, the validated in vivo curative outcome provides a level of biological validation absent from all other N-alkyl-3,4-dihydroxybenzamides, reducing the risk of investing in analogs with unproven in vivo translation.
- [1] Grady RW, Bienen EJ, Dieck HA, Saric M, Clarkson AB Jr. N-n-alkyl-3,4-dihydroxybenzamides as inhibitors of the trypanosome alternative oxidase: activity in vitro and in vivo. Antimicrob Agents Chemother. 1993 May;37(5):1082-5. doi: 10.1128/AAC.37.5.1082. PMID: 8517695; PMCID: PMC187903. View Source
